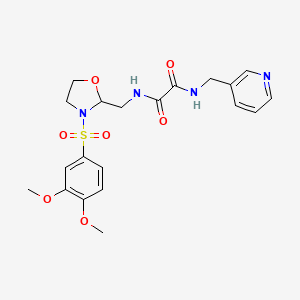

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a multifunctional molecule that incorporates elements of oxazolidinone, sulfonamide, and oxalamide structures. This compound is not directly mentioned in the provided papers, but its structure suggests that it could be synthesized using methods similar to those described for related compounds. The presence of the oxazolidin-2-one moiety indicates potential biological activity, and the dimethoxyphenylsulfonyl group suggests the possibility of enhanced reactivity or selectivity in chemical transformations.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported, where N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . These intermediates can then be transformed into N-acyliminium ions, which can react with various nucleophiles. Although the exact synthesis of the compound is not detailed, similar strategies could be employed, potentially involving a Cu-catalyzed N-arylation step as described for the arylation of oxazolidinones .

Molecular Structure Analysis

The molecular structure of the compound includes an oxazolidin-2-one ring, which is known to generate N-acyliminium ions under certain conditions . The dimethoxyphenylsulfonyl group attached to this ring could influence the reactivity and stereochemical outcomes of subsequent reactions. The pyridin-3-ylmethyl oxalamide portion of the molecule could be introduced through N-arylation, a reaction that has been shown to proceed with high chemoselectivity and functional group tolerance .

Chemical Reactions Analysis

The oxazolidin-2-one core is a versatile moiety that can undergo various chemical transformations. For instance, the generation of N-acyliminium ions from such structures can lead to reactions with nucleophiles like allyltrimethylsilane . The sulfonamide and oxalamide functionalities in the compound suggest that it could participate in transsulfamoylation reactions, as sulfamides have been prepared using N-sulfamoyloxazolidin-2-one derivatives . The electronic effects of the substituents on the oxazolidin-2-one ring could affect the reactivity in these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its multiple functional groups. The oxazolidin-2-one ring could confer certain chiral properties, which might be exploited in asymmetric synthesis . The dimethoxyphenylsulfonyl group could affect the compound's solubility and reactivity, while the pyridin-3-ylmethyl oxalamide portion could contribute to the molecule's ability to form hydrogen bonds, potentially affecting its boiling point, melting point, and solubility in various solvents. The presence of heteroatoms like nitrogen and sulfur could also influence the compound's acidity and basicity.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O7S/c1-29-16-6-5-15(10-17(16)30-2)32(27,28)24-8-9-31-18(24)13-23-20(26)19(25)22-12-14-4-3-7-21-11-14/h3-7,10-11,18H,8-9,12-13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIFDWQDXOLTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)

![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)